2-Amino-5-methylpyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-amino-5-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,7,9)(H2,8,10,11) |
InChI Key |
IUICRHISVJFJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)N)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Methylpyridine 3 Sulfonamide
Precursor Synthesis Pathways for the Pyridine (B92270) Core
The synthesis of the foundational 2-amino-5-methylpyridine (B29535) structure can be approached through several distinct pathways, each with its own set of advantages and challenges. These methods focus on introducing the crucial amino group at the C-2 position of the 3-methylpyridine (B133936) framework.
Amination of 3-Methylpyridine (e.g., Chichibabin Reaction Variants)
The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, provides a direct method for the amination of pyridine rings via nucleophilic substitution of a hydride ion. lobachemie.com This reaction is typically carried out by heating the pyridine derivative with sodium amide (NaNH₂) in an inert, anhydrous solvent such as xylene or dimethylaniline. lobachemie.comgoogle.com
| Reactant | Reagent | Solvent | Temperature | Pressure | Key Outcome |
|---|---|---|---|---|---|
| 3-Methylpyridine | Sodium Amide (NaNH₂) | Xylene | 150-170°C | >150 psi | Forms a mixture of 2-amino-3-methylpyridine (B33374) and 2-amino-5-methylpyridine. google.comresearchgate.net |
Ring Functionalization of Pyridine N-Oxides
An alternative and often higher-yielding route to 2-amino-5-methylpyridine involves the functionalization of 3-methylpyridine 1-oxide. ambeed.comgoogle.comchemicalbook.com This strategy leverages the altered electronic properties of the N-oxide to direct substitution to the C-2 position. The process is a multi-step sequence that begins with the reaction of 3-methylpyridine 1-oxide with a trialkylamine (such as trimethylamine) and an electrophilic reagent like thionyl chloride (SOCl₂) or phosgene. ambeed.comgoogle.comchemicalbook.com This step forms a reactive trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride intermediate. ambeed.comchemicalbook.com
In the subsequent step, this intermediate is heated at high temperatures (typically 150-300°C) with a strong acid, such as 48% hydrogen bromide solution. ambeed.comchemicalbook.com This harsh treatment cleaves the trialkylamine group and results in the formation of 2-amino-5-methylpyridine in good to excellent yields, often exceeding 80%. ambeed.comgoogle.com This method offers a significant advantage over the Chichibabin reaction by providing high regioselectivity for the desired 2,5-isomer. ambeed.com
| Step | Starting Material | Reagents | Temperature | Yield |
|---|---|---|---|---|
| 1 | 3-Methylpyridine 1-oxide | Trimethylamine, Thionyl Chloride | <0°C to Room Temp. | Intermediate Formation |
| 2 | Ammonium (B1175870) Salt Intermediate | 48% Hydrogen Bromide | ~210°C | 80-95% ambeed.comgoogle.comchemicalbook.com |
Halogenation and Subsequent Derivatization of Pyridine Ring (e.g., Bromination)
Introducing an amino group onto the pyridine ring can also be achieved by first halogenating the ring and then performing a nucleophilic substitution or a transition metal-catalyzed amination. However, the direct and regioselective halogenation of 3-methylpyridine at the C-2 position is challenging. google.comresearchgate.net Electrophilic halogenation of pyridine typically occurs at the C-3 position under harsh conditions. researchgate.net
A more synthetically viable approach involves starting with a pre-functionalized pyridine, such as 2-bromo-5-methylpyridine. This halogenated intermediate can then undergo amination. Modern synthetic methods, such as the Buchwald-Hartwig amination, are highly effective for this transformation. This palladium-catalyzed cross-coupling reaction uses a palladium catalyst, a phosphine (B1218219) ligand (like (±)-BINAP), and a base (such as sodium tert-butoxide) to couple the bromopyridine with an amine source. biosynth.com This method is known for its broad substrate scope and functional group tolerance, making it a powerful tool for forming C-N bonds with heteroaromatic halides. biosynth.com
Sulfonamide Group Introduction Strategies
Once the 2-amino-5-methylpyridine core is synthesized, the next critical step is the introduction of the sulfonamide group at the C-3 position. This can be accomplished through classical or modern catalytic methods.
Direct Sulfonyl Chloride Amination Routes
The most traditional and widely used method for forming sulfonamides involves the reaction of a sulfonyl chloride with an amine. google.com This pathway requires the synthesis of the key intermediate, 2-amino-5-methylpyridine-3-sulfonyl chloride. While the specific synthesis of this exact sulfonyl chloride is not extensively documented, its preparation would likely follow established procedures for the chlorosulfonation of aromatic rings.
Generally, this involves reacting the parent compound (2-amino-5-methylpyridine) with a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H). google.com Alternatively, a sulfonic acid group can be converted into a sulfonyl chloride using reagents like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃). epo.org Once the 2-amino-5-methylpyridine-3-sulfonyl chloride intermediate is formed, it can be readily reacted with ammonia (B1221849) or an amine in the presence of a base (like pyridine) to yield the final 2-amino-5-methylpyridine-3-sulfonamide.
Advanced Sulfonamide Formation via Transition Metal Catalysis (e.g., Palladium-Catalyzed Approaches)
Modern organic synthesis offers more advanced, one-pot methods for constructing sulfonamides, bypassing the often harsh conditions required to prepare sulfonyl chlorides. Palladium-catalyzed aminosulfonylation is a prime example of such a strategy. google.com This process involves a three-component coupling of a heteroaryl halide, a sulfur dioxide source, and an amine. google.com
To apply this method to the synthesis of this compound, a precursor such as 2-amino-3-bromo-5-methylpyridine (B30763) would be required. The synthesis of related bromo-aminomethylpyridines is documented, suggesting such a precursor is accessible. The palladium-catalyzed reaction would then combine this halide with a convenient, solid sulfur dioxide equivalent (like DABCO·(SO₂)₂) and an amine source. google.com The reaction is typically carried out with a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand. This convergent approach allows for the efficient assembly of the sulfonamide functional group under relatively mild conditions. google.com
Multi-Component and One-Pot Synthetic Protocols
The synthesis of complex molecules like this compound can be streamlined through multi-component reactions (MCRs) and one-pot syntheses, which enhance efficiency by reducing the number of sequential steps, purifications, and waste generation.
One-pot methodologies for the synthesis of sulfonamides often involve the conversion of carboxylic acids or aromatic amines into the corresponding sulfonyl chlorides or fluorides, followed by in-situ amination. acs.orgnih.gov For instance, a one-pot protocol can convert aromatic acids to sulfonyl chlorides, which are then reacted with an amine to form the sulfonamide. nih.gov While not specifically detailed for this compound, a plausible one-pot approach could involve the direct conversion of a suitable pyridine carboxylic acid precursor.
Furthermore, multi-component reactions are powerful tools for constructing substituted pyridine rings. Research has shown the synthesis of pyridines bearing a sulfonamide moiety through a one-pot, multi-component reaction of an aryl aldehyde, malononitrile, an N-acetylphenyl-benzenesulfonamide derivative, and ammonium acetate. rsc.org This highlights a potential strategy where precursors to the 2-amino-5-methylpyridine ring could be assembled with a sulfonamide-containing component in a single step. Another MCR approach for synthesizing 2-aminopyridine (B139424) derivatives involves the reaction of enaminones, malononitrile, and a primary amine, which could be adapted to incorporate the required sulfonamide functionality. nih.gov
| Reaction Type | Reactants | Key Features | Reference |
| One-Pot Sulfonamide Synthesis | Aromatic Acid, Chlorinating/Fluorinating Agent, SO₂, Amine | Converts bench-stable acids to sulfonamides without pre-functionalization. | nih.gov |
| Multi-Component Pyridine Synthesis | Aryl Aldehyde, Malononitrile, Acetylphenyl-benzenesulfonamide, Ammonium Acetate | Catalytic, one-pot synthesis of pyridines with a sulfonamide moiety in high yields. | rsc.org |
| Multi-Component 2-Aminopyridine Synthesis | Enaminone, Malononitrile, Primary Amine | Solvent-free conditions, provides a flexible method for diverse 2-aminopyridines. | nih.gov |
Regioselective Synthesis and Isomer Control
A critical challenge in the synthesis of this compound is achieving the correct substitution pattern on the pyridine ring, specifically the introduction of the sulfonamide group at the C-3 position. The synthesis typically starts from 3-methylpyridine (3-picoline). The Chichibabin amination of 3-picoline is known to produce a mixture of isomers, primarily 2-amino-3-methylpyridine and the desired 2-amino-5-methylpyridine. googleapis.com The ratio of these isomers can be influenced by reaction conditions, but often favors the 2,3-isomer. googleapis.com However, modified Chichibabin reaction conditions have been developed to substantially increase the yield of the 2-amino-5-methylpyridine isomer. googleapis.com
Once 2-amino-5-methylpyridine is obtained, the subsequent sulfonation must be regioselective for the C-3 position. Direct electrophilic sulfonation of aminopyridines can be complex due to the activating and directing effects of the amino group, potentially leading to a mixture of products. A common strategy for introducing a functional group at a specific position is to start with a precursor where other reactive sites are blocked or to use a pre-functionalized pyridine that directs the incoming group to the desired location. For example, a process for the regioselective amination of pyridine N-oxides has been demonstrated, which offers a route to control substituent placement. researchgate.net While specific methods for the regioselective C-3 sulfonation of 2-amino-5-methylpyridine are not extensively documented, general principles of pyridine chemistry suggest that a multi-step sequence involving protection, directed lithiation, or starting from a pre-substituted pyridine (e.g., a halo-pyridine) would be necessary for unambiguous isomer control.
Derivatization and Functionalization of this compound
The this compound scaffold contains three key sites for further chemical modification: the primary amino group, the sulfonamide moiety, and the pyridine ring itself.
Modifications at the Amino Group (e.g., Acylation, Alkylation)
The 2-amino group on the pyridine ring is a nucleophilic center amenable to various modifications. Standard organic reactions can be employed for its functionalization.
Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce a wide variety of functional groups or to serve as a protecting group.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.
While specific examples for this compound are not available, these transformations are fundamental for aminopyridine derivatives.
Functionalization of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) also offers opportunities for derivatization. The classic approach to preparing sulfonamides involves reacting a sulfonyl chloride with a primary or secondary amine. wikipedia.org This modularity can be exploited in reverse; the sulfonamide N-H bond is acidic and can be deprotonated by a base. The resulting anion can then be reacted with various electrophiles, such as alkyl halides, to generate N-substituted sulfonamides. This allows for the introduction of diverse substituents at the sulfonamide nitrogen, which is a common strategy in medicinal chemistry to modulate the compound's properties. organic-chemistry.org
Pyridine Ring Substituent Exchange and Cross-Coupling Reactions (e.g., Suzuki Coupling)
Modern cross-coupling reactions are powerful tools for C-C and C-N bond formation on heterocyclic rings. To utilize these methods, a handle, typically a halogen atom or a triflate group, is required on the pyridine ring. If a halogenated precursor, such as 2-amino-6-chloro-5-methylpyridine-3-sulfonamide, were synthesized, the halogen could be replaced using various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction , which couples an organoboron reagent with a halide, is a practical approach for synthesizing biaryl compounds and is tolerant of a wide range of functional groups, including amines. acs.org Studies have demonstrated the successful Suzuki coupling of heteroaryl halides bearing a primary amine group without the need for protection. acs.org This suggests that a halogenated derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to create a library of more complex molecules. Similarly, C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, could be used to introduce new amine substituents onto a halogenated pyridine core. researchgate.net
| Coupling Reaction | Reactants | Catalyst/Ligand System (Example) | Product Type | Reference |
| Suzuki-Miyaura | Halogenated Pyridine, Arylboronic Acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Aryl-substituted Pyridine | acs.org |
| C-N Cross-Coupling | Halogenated Pyridine, Amine | Palladium catalyst with phosphine ligand (e.g., RuPhos) | Diaminopyridine derivative | researchgate.net |
Salt Formation and Co-crystallization Studies
The formation of salts and co-crystals is a widely used strategy in pharmaceutical sciences to modify the physicochemical properties of a molecule, such as solubility and stability. The this compound molecule possesses several functional groups capable of participating in non-covalent interactions, making it an excellent candidate for forming multi-component crystalline solids. acs.orgnih.gov
The pyridine nitrogen is basic and can be protonated by acids to form salts. mdpi.com The primary amino group is also basic. The sulfonamide moiety has an acidic N-H proton and two hydrogen bond accepting oxygen atoms. This combination of hydrogen bond donors and acceptors facilitates the formation of robust supramolecular structures. acs.org
Studies on related "sulfa drugs" like sulfapyridine (B1682706) and sulfamethoxazole (B1682508) show they readily form co-crystals and salts with various co-formers, particularly carboxylic acids and amides. acs.orgnih.gov The predominant interactions often involve hydrogen bonding between the co-former and the sulfonamide group or the heterocyclic nitrogen. acs.org For example, salts of pyrimidine (B1678525) sulfonamides with 1-amino-2,3-propanediol have been shown to be stable and produce aqueous solutions with a physiologically compatible pH. google.com It is highly probable that this compound would exhibit similar behavior, allowing for the generation of various solid forms with tailored properties.
Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Methylpyridine 3 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular ConnectivityThe precise chemical shifts (δ), coupling constants (J), and detailed assignments for the protons and carbon atoms of 2-Amino-5-methylpyridine-3-sulfonamide are not documented.
Fluorine-19 (¹⁹F) NMR Spectroscopy (if fluorinated derivatives are studied)
Specific studies involving fluorinated derivatives of this compound and their subsequent ¹⁹F NMR spectroscopic analysis have not been identified in a review of available literature. However, the existence of related fluorinated pyridine (B92270) compounds, such as 2-Amino-3-fluoro-5-methylpyridine, suggests that such derivatives are synthetically accessible. scbt.com Should a fluorinated analogue of this compound be synthesized, ¹⁹F NMR spectroscopy would serve as a powerful tool. It would provide critical information regarding the electronic environment of the fluorine atom, which can be influenced by intramolecular and intermolecular interactions, including hydrogen bonding involving the nearby amino or sulfonamide groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Analysis of similar compounds provides a comparative baseline for expected absorption maxima. For instance, metal complexes of substituted aminopyridines exhibit distinct absorption bands. A copper complex derived from 2-amino-5-methylpyridine (B29535) displays an absorption peak at 795 nm, likely corresponding to d-d transitions of the metal center influenced by the ligand. researchgate.net A silver complex of 2-amino-3-methylpyridine (B33374) shows UV spectral bands at 230 nm and 264 nm. mdpi.com Furthermore, a salt of 2-amino-5-chloropyridine (B124133) exhibits a UV cut-off wavelength at 348 nm, from which an optical energy band gap of 3.566 eV was calculated. researchgate.net These values help to frame the expected spectral region of interest for this compound.
| Compound | λmax (nm) | Notes | Reference |
|---|---|---|---|
| Ag(I) complex of 2-amino-3-methylpyridine | 230, 264 | Likely π→π* transitions of the pyridine ligand. | mdpi.com |
| 2-amino-5-chloropyridine tetrachloromercurate | 348 (cut-off) | Optical band gap calculated to be 3.566 eV. | researchgate.net |
| Cu(II) complex derived from 2-amino-5-methylpyridine | 795 | Attributed to d-d electronic transitions of the copper ion. | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a definitive technique for confirming the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound (C₆H₇N₃O₂S), the calculated molecular weight is approximately 185.20 g/mol . Electrospray ionization (ESI) in positive ion mode would be expected to yield a prominent protonated molecular ion [M+H]⁺ at m/z 186.
While an experimental mass spectrum for the title compound is unavailable, the fragmentation patterns of sulfonamides have been studied, revealing complex rearrangements. nih.gov The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways:
Loss of sulfur dioxide (SO₂): A common fragmentation pathway for sulfonamides, resulting in a fragment ion at m/z 122 (186 - 64).
Loss of the sulfonyl group (•SO₂H): Cleavage of the C-S bond could lead to the loss of the sulfonyl radical, although loss of the full sulfonamide group is more typical.
Loss of the sulfonamide moiety (•SO₂NH₂): Cleavage of the C-S bond could result in the loss of the amin Fosulfonamide radical group, yielding a fragment at m/z 106 (186 - 80).
Ring Cleavage: Fragmentation of the substituted pyridine ring itself.
| Species | Calculated m/z | Description |
|---|---|---|
| [M]⁺• | 185 | Molecular Ion |
| [M+H]⁺ | 186 | Protonated Molecular Ion |
| [M+H - SO₂]⁺ | 122 | Loss of sulfur dioxide |
| [M+H - •SO₂NH₂]⁺ | 106 | Loss of the sulfonamide group |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
No published single-crystal X-ray diffraction data currently exists for this compound. However, the solid-state structure can be predicted with high confidence by analyzing the crystal structures of analogous sulfonamides and aminopyridines. researchgate.netnih.govpsu.eduresearchgate.net The crystal packing will be governed by a network of strong intermolecular interactions.
The 2-amino-5-methylpyridinium cation has been shown to be essentially planar, and it is expected that the pyridine ring of the title compound will adopt a similar planar geometry. researchgate.net The sulfonamide group offers conformational flexibility, primarily through rotation around the C-S and S-N bonds. The specific torsion angles adopted in the solid state will be those that best accommodate the formation of an optimized network of intermolecular interactions. nih.gov
The solid-state architecture of this compound is anticipated to be dominated by strong and directional hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the -NH₂ protons of the amino group and the -NH proton of the sulfonamide group) and multiple acceptors (the two sulfonyl oxygen atoms and the pyridine ring nitrogen).
This functionality makes the formation of robust hydrogen-bonded motifs highly probable. Studies on other sulfonamides confirm that strong intermolecular N-H···O hydrogen bonds are a primary driving force for crystal packing. researchgate.netnih.gov Additionally, cocrystals involving pyridines and sulfonamides frequently exhibit hydrogen-bond motifs such as rings and chains. psu.edu For example, the R²₂(8) graph set motif, a common ring structure in hydrogen-bonded systems, is observed in a salt of 2-amino-5-methylpyridine. researchgate.net
Beyond hydrogen bonding, π-π stacking interactions between the electron-deficient pyridine rings are also expected to contribute to the stabilization of the crystal structure. In the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate, π-π stacking was observed with a centroid-centroid distance of 3.7594 (8) Å. researchgate.net
| Interaction Type | Donor/Acceptor or Group | Common Motifs/Distances | Reference |
|---|---|---|---|
| Hydrogen Bond | N-H···O | Primary interaction in sulfonamide crystals. | researchgate.netnih.gov |
| Hydrogen Bond | N-H···N | Formation of R²₂(8) ring motifs. | psu.eduresearchgate.net |
| π-π Stacking | Pyridine Rings | Centroid-centroid distances of ~3.7-3.8 Å. | researchgate.net |
The combination of strong N-H···O and N-H···N hydrogen bonds with π-π stacking interactions will likely lead to a complex and stable three-dimensional supramolecular assembly. The interplay between these forces dictates the formation of specific supramolecular synthons, which are the building blocks of the crystal structure. Common motifs in related structures include hydrogen-bonded dimers, one-dimensional chains (e.g., C(4) motifs), or two-dimensional sheets. psu.eduacs.org The 2-amino-5-methylpyridinium salt, for instance, forms a two-dimensional network through a combination of ring motifs and further hydrogen bonds. researchgate.net It is therefore highly probable that this compound would assemble into a similarly well-ordered, high-dimensional network stabilized by a synergy of directional hydrogen bonds and dispersive π-π stacking forces.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique employed to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a chemical compound. This procedure is fundamental in the characterization of newly synthesized molecules, as it provides a direct method to verify the empirical formula and assess the purity of the sample. The most common method for this determination is combustion analysis. researchgate.netmt.com
In this process, a small, precisely weighed sample of the compound is combusted in an excess of oxygen. The resulting gaseous products—carbon dioxide, water, and nitrogen oxides—are collected and measured. researchgate.net The masses of these products are then used to calculate the percentage composition of the original sample. A close correspondence between the experimentally measured percentages and the theoretically calculated values for the proposed molecular formula provides strong evidence for the compound's identity and purity. For a sample to be considered pure, experimental values are typically expected to fall within ±0.4% of the calculated theoretical values. researchgate.net
For this compound, the theoretical elemental composition is derived from its molecular formula, C₆H₉N₃O₂S . The calculated mass percentages for each element are presented in the table below and serve as the benchmark for experimental verification.
Table 1: Elemental Composition Data for this compound
| Element | Symbol | Theoretical Mass % |
| Carbon | C | 38.49% |
| Hydrogen | H | 4.85% |
| Nitrogen | N | 22.44% |
| Sulfur | S | 17.13% |
| Oxygen | O | 17.09% |
The comparison of experimental findings from combustion analysis with these theoretical values is a critical step in confirming the successful synthesis of this compound.
Theoretical and Computational Chemistry of 2 Amino 5 Methylpyridine 3 Sulfonamide
Quantum Chemical Calculations:This would begin withDensity Functional Theory (DFT)calculations to determine the molecule's most stable three-dimensional shape (geometry optimization) and to understand its fundamental electronic properties.imist.maSubsequent analyses would include:
Frontier Molecular Orbital (FMO) Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's chemical reactivity and calculate the HOMO-LUMO energy gap, a key indicator of kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the electron density surface to identify electron-rich sites susceptible to electrophilic attack and electron-poor sites prone to nucleophilic attack.
Global and Local Reactivity Descriptors: Quantifying the molecule's reactivity through calculated values such as chemical hardness, softness, and electronegativity.
Molecular Dynamics Simulations:These simulations would model the molecule's behavior over time to explore its different possible shapes (conformational space) and to understand how its structure and dynamics are influenced by the presence of a solvent.
The absence of such specific studies on 2-Amino-5-methylpyridine-3-sulfonamide highlights a gap in the current scientific literature and presents an opportunity for future computational chemistry research. Such an investigation would provide valuable insights into the fundamental properties of this specific molecule.
In Silico Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. A thorough search of scientific databases reveals a lack of specific molecular docking studies performed on this compound. While there are numerous studies on other sulfonamide-containing compounds and their interactions with various enzymatic targets, this particular molecule has not been the subject of such investigations. Therefore, there is no available data to present on its mechanistic binding to specific enzymes or receptors.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds based on their chemical features. Similar to the case of molecular docking, there are no published QSAR studies specifically focused on this compound. Although QSAR models have been developed for various classes of sulfonamides and aminopyridines to predict their biological activities, a model dedicated to or including this compound could not be found. Consequently, there are no specific research findings or data tables to report for this section.
Mechanistic Insights into Biological Activity and Molecular Interactions in Vitro Research
Enzyme Inhibition Studies (Mechanism of Action)
The inhibitory activity of pyridine-based sulfonamides has been evaluated against several key enzymes, revealing specific mechanisms of action that contribute to their potential biological effects.
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.com The primary mechanism of action involves the binding of the sulfonamide group in its deprotonated, anionic form (SO₂NH⁻) to the Zn²⁺ ion located in the active site of the enzyme. mdpi.com This interaction displaces the zinc-coordinated water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic role in the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.commdpi.com By disrupting this fundamental step, the sulfonamide effectively inhibits the enzyme's function. mdpi.com
While direct inhibition data for 2-amino-5-methylpyridine-3-sulfonamide is not detailed in the provided sources, studies on structurally similar pyridine-3-sulfonamide (B1584339) derivatives demonstrate potent, isoform-selective inhibition against various human carbonic anhydrases (hCA). mdpi.comnih.gov For instance, a series of 4-substituted pyridine-3-sulfonamides showed a range of inhibitory activities against cytosolic isoforms (hCA I and hCA II) and transmembrane, cancer-associated isoforms (hCA IX and hCA XII). mdpi.com Molecular docking studies suggest that the position of substituents on the pyridine (B92270) ring allows for selective interactions with either the hydrophilic or lipophilic halves of the enzyme's active site, influencing isoform selectivity. mdpi.com
The table below summarizes the inhibition constants (Kᵢ) for representative pyridine-3-sulfonamide derivatives against four human CA isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1a | >10000 | 122.2 | 907.5 | 713.6 |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1i | >10000 | 117.2 | 79.6 | 34.5 |
| 4-Substituted Pyridine-3-Sulfonamide 4 | >10000 | 807 | 137 | >10000 |
| 4-Substituted Pyridine-3-Sulfonamide 6 | >10000 | >10000 | 2130 | 91 |
| Acetazolamide (Standard Inhibitor) | 250 | 12.1 | 25.7 | 5.7 |
Data sourced from studies on related pyridine sulfonamide compounds. mdpi.comnih.gov
Information regarding the specific inhibitory mechanism of this compound against aldose reductase is not available in the provided search results. However, the broader class of sulfonamide compounds has been investigated for this activity.
Specific studies detailing the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound were not identified in the search results. While other pyridine derivatives and sulfonamides have been explored as cholinesterase inhibitors, their structural features and interaction pathways differ significantly, precluding direct extrapolation of their mechanisms to the target compound. nih.govnih.govmdpi.com
Research into analogs of this compound has identified potent and species-selective inhibition of lipoamide (B1675559) dehydrogenase (Lpd) from Mycobacterium tuberculosis (Mtb). This enzyme is critical for the bacterium's metabolic and detoxification pathways. A study on N-methylpyridine 3-sulfonamides revealed that these compounds bind with low nanomolar affinity to the lipoamide channel of Mtb Lpd. This binding site is distinct from the NAD⁺/NADH pocket targeted by other inhibitors.
The selectivity for the mycobacterial enzyme over its human counterpart (over 1,000-fold) is attributed, at least in part, to specific molecular interactions within this channel. A co-crystal structure showed that the sulfonamide's amide oxygen forms a hydrogen bond with the species-variant Arginine 93 (Arg93) residue in the lipoamide channel. This interaction is crucial for positioning the compound and achieving potent inhibition. The corresponding residue in human Lpd is a leucine, which does not facilitate the same favorable interaction, thus accounting for the high degree of selectivity.
In Vitro Antimicrobial Action Mechanisms
The antimicrobial activity of compounds related to this compound has been demonstrated against a spectrum of bacteria.
Derivatives of 2-aminopyridine (B139424) featuring a sulfonamide moiety have shown promising antibacterial activity. A study involving a sulfonamide derived from 2-amino-5-bromopyridine (B118841) reported significant efficacy against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 1.49 µM. epa.gov Another investigation of 2-amino-5-substituted pyridine derivatives found that one compound exhibited particularly high activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with MIC values of 0.039 µg·mL⁻¹. researchgate.net
The mechanism of action for sulfonamides as antibacterial agents classically involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By acting as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (PABA), they disrupt the folate pathway, leading to a cessation of bacterial growth and replication.
The table below presents MIC values for various related aminopyridine and sulfonamide compounds against selected bacterial strains.
| Compound | Bacterial Strain | Type | MIC |
| 2-Amino-3-cyano-6-methyl-4-(3-nitrophenyl)pyridine | Staphylococcus aureus | Gram-positive | 0.039 µg·mL⁻¹ |
| 2-Amino-3-cyano-6-methyl-4-(3-nitrophenyl)pyridine | Bacillus subtilis | Gram-positive | 0.039 µg·mL⁻¹ |
| Sulfonamide from 2-amino-5-bromopyridine | Various clinical isolates | Gram-positive & Gram-negative | 0.22 - 1.49 µM |
| Thienopyrimidine-sulfadiazine hybrid | Staphylococcus aureus | Gram-positive | 125 µg/mL |
| Thienopyrimidine-sulfadiazine hybrid | Escherichia coli | Gram-negative | 125 µg/mL |
Data sourced from studies on related aminopyridine and sulfonamide compounds. epa.govresearchgate.netmdpi.com
Inhibition of Fungal Growth (Yeast Strains)
While specific studies on this compound are not extensively documented, the broader class of sulfonamides has demonstrated notable antifungal activity against various yeast strains. Research indicates that sulfonamide derivatives can inhibit the growth of pathogenic fungi, including species of Candida and Saccharomyces cerevisiae. benthamdirect.comnih.gov The fungistatic or fungicidal effects are often attributed to the inhibition of key enzymes essential for fungal survival.
One primary target is dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis. nih.govnih.gov By inhibiting this enzyme, sulfonamides disrupt the production of folic acid, which is a necessary precursor for the synthesis of nucleotides and certain amino acids, thereby halting fungal growth. nih.gov Another identified mechanism involves the inhibition of fungal carbonic anhydrases (CAs), particularly β-CAs, which are vital for fungal metabolism and pathogenesis. nih.gov The effectiveness of different sulfonamide compounds can vary significantly based on their specific chemical structures and the fungal strain being targeted. benthamdirect.comresearchgate.net For instance, certain arylsulfonamide derivatives have shown fungistatic activity against Candida albicans, Candida parapsilosis, and Candida glabrata at concentrations ranging from 0.125 to 1 mg/mL. benthamdirect.com
Table 1: Antifungal Activity of Selected Sulfonamide Derivatives against Yeast Strains
| Compound Class | Yeast Strain | Activity Metric (MIC/IC50) | Observed Effect | Reference |
|---|---|---|---|---|
| Arylsulfonamides | Candida albicans | 0.125 - 1 mg/mL (MIC) | Fungistatic | benthamdirect.com |
| Arylsulfonamides | Candida parapsilosis | 0.125 - 1 mg/mL (MIC) | Fungistatic | benthamdirect.com |
| N-Sulfonamide 2-Pyridones | Fungal Strains | IC50: 2.76 µg/mL (DHPS) | Enzyme Inhibition | nih.govmdpi.com |
| Chromone-derived Sulfonamides | Candida albicans | Significant Activity | Antifungal | researchgate.net |
| Chromone-derived Sulfonamides | Candida glabrata | Significant Activity | Antifungal | researchgate.net |
Molecular Interference with Microbial Metabolic Pathways (e.g., DNA replication, cell wall synthesis, cell membrane integrity)
The primary and most well-understood mechanism of action for sulfonamides is their interference with the folate biosynthetic pathway. As structural analogs of para-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.gov This enzyme catalyzes the conversion of PABA into dihydropteroic acid, a critical step in the synthesis of folic acid. Fungi, like many microorganisms, must synthesize their own folic acid. mdpi.com The subsequent depletion of tetrahydrofolate, the active form of folic acid, halts the synthesis of purines and thymidine, which are essential building blocks for DNA replication and, consequently, cell division. nih.govnih.gov This disruption ultimately leads to a bacteriostatic or fungistatic effect, inhibiting the proliferation of the microbe. nih.gov
In Vitro Antitumor Activity Studies (Cell Line Mechanistic Response)
The therapeutic potential of sulfonamide derivatives extends to oncology, with numerous studies demonstrating their in vitro antitumor activity against a variety of human cancer cell lines. The fusion of a pyridine ring with a sulfonamide moiety, as seen in the structural class of this compound, has been a fruitful area of research for developing novel anticancer agents. nih.govekb.eg
Mechanistically, these compounds have been shown to target several key pathways involved in cancer progression. One prominent target is the vascular endothelial growth factor receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in tumor angiogenesis. nih.govmdpi.com Inhibition of VEGFR-2 by pyridine-sulfonamide hybrids can block the signaling pathways that lead to the formation of new blood vessels, thereby starving the tumor of essential nutrients. nih.gov For example, certain pyridine-sulfonamide hybrids have shown potent VEGFR-2 inhibition with IC50 values as low as 3.6 μM, which is more potent than the established drug sorafenib (B1663141) in the same assay. nih.gov
Another mechanism involves the activation of tumor pyruvate (B1213749) kinase M2 (PKM2), an enzyme that regulates cancer cell metabolism. nih.govrsc.org By activating PKM2, certain sulfonamide derivatives can shift glucose metabolism away from biosynthetic pathways that promote cell growth, thus exerting an antiproliferative effect. nih.gov Furthermore, these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, often in the G2/M or G1 phase. nih.govacs.org This is evidenced by changes in the expression levels of regulatory proteins such as Bcl-2, BAX, p53, and caspases. nih.gov
The cytotoxic effects have been quantified in numerous cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-468), colon (HCT-116), and liver (HepG2). nih.govmdpi.comresearchgate.net
Table 2: In Vitro Cytotoxicity of Representative Sulfonamide Derivatives in Human Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Activity Metric (IC50/GI50) | Reference |
|---|---|---|---|---|
| Pyridine-Sulfonamide Hybrid (VIIb) | Renal (UO-31) | Kidney | 1.06 - 8.92 µM (GI50) | nih.gov |
| Quinazoline-Sulfonamide Conjugate | HepG-2 | Liver | 8.39 - 10.45 µM (IC50) | mdpi.com |
| Quinazoline-Sulfonamide Conjugate | MCF-7 | Breast | 17.44 - 21.15 µM (IC50) | mdpi.com |
| Novel Sulfonamide (9b) | A549 | Lung | Potent & Selective Activity | nih.gov |
| Coumarin-Sulfonamide Hybrid (84a) | MDA-MB-231 | Breast | 9.33 ± 1.81 µM (IC50) | mdpi.com |
| General Sulfonamides | MDA-MB-468 | Breast | < 30 µM (IC50) | researchgate.net |
Antioxidant Activity Mechanistic Research
The sulfonamide scaffold has been identified as a promising framework for the development of compounds with significant antioxidant properties. benthamdirect.comresearchgate.net While the precise mechanisms are still under investigation, several pathways have been proposed. A primary mechanism is believed to be direct free radical scavenging, where the sulfonamide derivative can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus preventing or minimizing oxidative damage to cells. researchgate.net This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. mdpi.com
In addition to direct scavenging, some sulfonamide derivatives have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. benthamdirect.comresearchgate.net Nrf2 is a key regulator of the body's endogenous antioxidant response, and its activation leads to the increased expression of a suite of protective enzymes that can neutralize ROS and detoxify harmful substances. researchgate.net
Structure-Activity Relationship (SAR) Elucidation for Biological Targets
Impact of Substituents on Binding Affinity
The biological activity of pyridine-sulfonamide derivatives is highly dependent on the nature and position of various substituents on the molecular scaffold. The sulfonamide group (-SO2NH-) itself is a critical pharmacophore, capable of forming hydrogen bonds and engaging in interactions within the active sites of target proteins. nih.gov
Modifications to the rings and side chains can dramatically alter efficacy:
On the Pyridine/Aromatic Ring: The presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), or amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the addition of bulky groups or certain halogen atoms may decrease activity. nih.gov In some anticancer sulfonamides, specific substitutions are designed to occupy distinct pockets within the target enzyme's active site, such as the hinge region of VEGFR-2, thereby enhancing binding affinity. acs.org
On the Sulfonamide Nitrogen: Substitutions on the nitrogen atom of the sulfonamide group can modulate the compound's electronic properties and steric profile. For antibacterial sulfonamides, an unsubstituted N4 arylamine group is often a key feature for activity and, conversely, is also associated with allergic responses. nih.gov
Stereochemical Influence on Molecular Recognition
The three-dimensional arrangement of atoms (stereochemistry) within a molecule is crucial for its interaction with chiral biological targets like enzymes and receptors. For sulfonamides, the conformation of the sulfonamide tail relative to the aromatic ring system dictates how the molecule fits into a binding pocket.
Rotational spectroscopy studies on benzenesulfonamides have revealed that the molecule has preferred conformations in an isolated state. mdpi.com Typically, the amino group of the sulfonamide lies perpendicular to the plane of the benzene (B151609) ring, with the amine hydrogens eclipsing the oxygen atoms of the sulfonyl group. mdpi.com However, the presence of nearby substituents can induce weak intramolecular interactions that alter this preferred arrangement, forcing the amino group into a different (gauche) orientation. mdpi.com
This conformational flexibility is vital. While a molecule may have a low-energy conformation in isolation, the conformation it adopts within a protein's binding site (the bioactive conformation) may be different. The energy cost required to adopt this bioactive shape must be offset by the favorable interactions established with the receptor. mdpi.com Therefore, the stereochemical properties, including the rotational barriers of different bonds and the spatial orientation of key functional groups like the hydrogen bond donors and acceptors on the sulfonamide group, are critical determinants of molecular recognition and biological activity. nih.gov
Broader Research Applications and Potential in Chemical Science
Role as a Versatile Building Block in Organic Synthesis
2-Amino-5-methylpyridine-3-sulfonamide is a valuable building block in organic synthesis, primarily due to the reactive sites on the pyridine (B92270) ring and the sulfonamide group. The amino and sulfonamide groups can be readily modified, allowing for the construction of more complex molecules. This versatility is particularly useful in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry and drug discovery. chemimpex.comnih.govmdpi.commdpi.com The strategic placement of the amino, methyl, and sulfonamide groups on the pyridine ring influences the electronic properties and reactivity of the molecule, providing a scaffold for creating diverse chemical libraries.
The synthesis of various derivatives often involves reactions such as N-acylation, N-alkylation, and diazotization of the amino group, as well as reactions at the sulfonamide moiety. These transformations can lead to the formation of a wide range of compounds with potentially useful biological and physical properties. For instance, the amino group can be converted into a wide array of other functional groups, significantly expanding the synthetic possibilities.
Application in Coordination Chemistry and Metal Complex Formation
In the realm of coordination chemistry, this compound and related pyridine derivatives have demonstrated their utility as ligands for the formation of metal complexes. chemimpex.commdpi.com The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the sulfonamide group can act as coordination sites, allowing these molecules to bind to various metal ions.
Research has shown that similar 2-aminopyridine (B139424) derivatives can form stable complexes with transition metals such as silver (I), copper (II), and zinc (II). mdpi.comnih.gov The resulting coordination compounds can exhibit interesting structural features, including the formation of polymeric chains and networks through bridging ligands. mdpi.comresearchgate.net The specific coordination mode and the resulting geometry of the metal complex are influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. These metal complexes are being investigated for their potential applications in catalysis, materials science, and as biologically active agents.
| Metal Ion | Coordination Site(s) | Resulting Structure | Reference |
| Silver (I) | Pyridine Nitrogen, Amino Group | Polymeric | mdpi.com |
| Copper (II) | Pyridine Nitrogen | Mononuclear | mdpi.com |
| Zinc (II) | Pyridine Nitrogen | Anionic Complex | nih.gov |
Advanced Materials Science Research (e.g., Non-linear Optical Properties of Derivatives)
Derivatives of this compound are emerging as promising candidates for applications in advanced materials science, particularly in the field of non-linear optics (NLO). nih.govnih.govresearchgate.netmdpi.comscihorizon.com NLO materials are capable of altering the properties of light that passes through them and are essential components in technologies such as optical data storage, telecommunications, and optical computing.
Theoretical and experimental studies on related sulfonamide and pyridine derivatives have indicated that these molecules can possess significant second- and third-order NLO properties. nih.govnih.govresearchgate.net The NLO response is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. In derivatives of this compound, the amino group acts as an electron donor, the sulfonamide group can be modified to act as an electron acceptor, and the pyridine ring serves as the conjugated bridge. The non-linear optical properties of these compounds can be fine-tuned by strategic chemical modifications.
| Compound Type | NLO Property Investigated | Key Finding | Reference |
| Azo Sulfonamide Derivatives | First Hyperpolarizability | High βtot values, indicating NLO potential. | nih.govresearchgate.net |
| Pyrimidine (B1678525) Derivative | Third-Order Nonlinear Susceptibility | Superior to known chalcone derivatives. | nih.gov |
| Schiff Base Metal Complexes | Hyperpolarizability | Efficient candidates for NLO materials. | mdpi.com |
| 2-amino-5-chlorobenzophenone | First-Order Hyperpolarizability | Potential for second harmonic generation. | scihorizon.com |
Intermediate in Agrochemical Research
2-Amino-5-methylpyridine (B29535) and its derivatives are important intermediates in the synthesis of agrochemicals, particularly herbicides. chemimpex.comgoogle.comgoogle.comdatainsightsmarket.com The pyridine ring is a common structural motif in many biologically active compounds used in agriculture. The specific compound, 2-amino-5-methylpyridine, is a known precursor for certain classes of herbicides.
Future Directions and Unaddressed Research Questions for 2 Amino 5 Methylpyridine 3 Sulfonamide
Development of More Efficient and Sustainable Synthetic Routes
Key research questions in this area include:
Can novel catalytic systems (e.g., transition metal catalysts) be employed for the direct and regioselective sulfonation and amination of pyridine (B92270) precursors?
Could flow chemistry or microwave-assisted synthesis be utilized to reduce reaction times, improve yields, and enhance safety and scalability? researchgate.net
What are the opportunities for using bio-catalysis or enzymatic processes to construct the core structure under milder, more environmentally benign conditions?
How can the number of synthetic steps be minimized through the development of one-pot or tandem reactions that form multiple bonds in a single operation?
| Synthetic Strategy | Potential Advantages | Key Challenges |
| C-H Activation/Functionalization | Reduces the need for pre-functionalized starting materials, high atom economy. | Achieving high regioselectivity on the pyridine ring. |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety for hazardous reactions, potential for automation and scalability. | High initial equipment cost, potential for clogging. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. researchgate.net | Scalability can be an issue, potential for localized overheating. |
| Biocatalysis | High selectivity (regio-, stereo-, enantio-), mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope limitations, cost of enzymes. |
Exploration of Novel Derivatization Chemistries
To fully explore the structure-activity relationship (SAR) of 2-amino-5-methylpyridine-3-sulfonamide, the development of novel derivatization chemistries is essential. The molecule possesses multiple reactive sites—the amino group, the sulfonamide moiety, and the pyridine ring itself—that are ripe for chemical modification. Future work should focus on creating diverse chemical libraries based on this scaffold.
Unaddressed research questions include:
What novel functional groups can be introduced at the amino position to modulate solubility, cell permeability, and target binding?
How can the sulfonamide group be modified (e.g., to sulfoximines or other bioisosteres) to alter its electronic properties and hydrogen bonding capabilities?
Can late-stage functionalization techniques be developed to diversify the pyridine core, allowing for rapid generation of analogues? nih.gov
What is the potential for creating dimers or conjugates by linking this compound to other pharmacophores?
| Site of Derivatization | Potential Modifications | Objective |
| 2-Amino Group | Acylation, Alkylation, Reductive Amination | Modulate basicity, introduce new binding motifs, improve pharmacokinetic properties. |
| 3-Sulfonamide (N-H) | Alkylation, Arylation | Fine-tune acidity and hydrogen bond donor capacity, explore new interactions with biological targets. |
| Pyridine Ring (C-H) | Halogenation, Cross-coupling Reactions | Introduce substituents to probe steric and electronic effects, enhance target affinity and selectivity. |
| 5-Methyl Group | Oxidation, Halogenation | Convert to an alternative functional group (e.g., -CH₂OH, -CF₃) to alter metabolic stability or binding. |
Advanced In Vitro Mechanistic Investigations with New Biological Targets
While the broader class of sulfonamides has been explored against various targets, the specific biological activities of this compound are not well-defined. A crucial future direction is to perform comprehensive in vitro screening against a wide array of novel and therapeutically relevant biological targets.
Key research goals should include:
Screening against panels of kinases, proteases, and metabolic enzymes to identify novel inhibitory activities. For example, related structures have shown activity against inflammatory kinases like TBK1 and IKKε. nih.gov
Investigating its potential as an inhibitor of protein-protein interactions, such as the MDM2-p53 interaction, which is a target for some anticancer sulfonamides. mdpi.com
Evaluating its activity against various microbial strains, including drug-resistant bacteria, given the antimicrobial history of sulfonamides. nih.gov
Utilizing high-throughput screening and cell-based assays (e.g., measuring cytotoxicity in cancer cell lines mdpi.com) to uncover unexpected biological functions.
Integration of Multiscale Computational Approaches
Modern drug discovery and chemical biology are heavily reliant on computational methods. Integrating multiscale computational approaches can accelerate the research and development process for this compound by providing predictive insights and guiding experimental work.
Future computational studies should aim to:
Employ quantum mechanics (QM) and Density Functional Theory (DFT) to understand the molecule's electronic structure, reactivity, and the mechanisms of its synthesis and derivatization. researchgate.net
Use molecular docking and molecular dynamics (MD) simulations to predict binding modes and affinities to various potential biological targets.
Develop Quantitative Structure-Activity Relationship (QSAR) models to correlate chemical structures of derivatives with their biological activities, thereby guiding the design of more potent and selective compounds. mdpi.com
Predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to identify potential liabilities early in the discovery process.
Design of Probes for Specific Biochemical Pathways
Should this compound demonstrate a compelling biological activity, a subsequent research avenue would be the design and synthesis of chemical probes. These probes are essential tools for validating biological targets and elucidating the compound's mechanism of action within complex cellular systems.
This research would involve:
Synthesizing derivatives that incorporate reporter tags, such as fluorophores or biotin, for use in cellular imaging and pull-down assays.
Developing photo-affinity probes by introducing a photoreactive group that can covalently link the molecule to its biological target upon UV irradiation, facilitating target identification.
Creating clickable probes with terminal alkyne or azide (B81097) handles, allowing for bio-orthogonal ligation to reporter molecules in a cellular context.
Challenges in Regioselective Functionalization and Scalability
Significant hurdles remain in the chemical manipulation and production of this compound. Addressing these challenges is critical for its practical application in research and development.
The primary challenges to be overcome are:
Regioselective Functionalization : The pyridine ring has multiple C-H bonds, and the molecule contains several functional groups. Achieving selective modification at a single desired position without protecting groups is a major synthetic challenge. rsc.org Future research must focus on developing novel methodologies that can distinguish between the different reactive sites.
Scalability : Synthetic routes that are effective on a laboratory scale often fail during scale-up. google.com Processes involving hazardous reagents (e.g., sodamide google.com), cryogenic temperatures, or high-pressure reactions present significant scalability challenges. google.comgoogle.com A key future direction is the development of robust, safe, and cost-effective synthetic processes suitable for large-scale production.
Q & A
Q. What are the reliable synthetic routes for 2-Amino-5-methylpyridine-3-sulfonamide, and how can intermediates be characterized?
Methodological Answer:
- Synthesis : Adapt methods from analogous pyridine derivatives, such as bromination at the 5-position followed by sulfonamide introduction via nucleophilic substitution. For example, Abramovitch and Cue (1976) utilized pyridyne cyclization for related alkaloids, suggesting similar intermediates (e.g., halogenated precursors) can be synthesized and purified via column chromatography .
- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity, FT-IR for sulfonamide functional group verification (S=O stretching at ~1150–1300 cm⁻¹), and LC-MS for molecular weight confirmation. Reference melting points (e.g., 80–82°C for 6-Amino-3-bromo-2-methylpyridine ) can validate purity.
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Hazard Mitigation : Prioritize PPE (gloves, goggles, lab coat) due to potential respiratory and skin irritation (WGK 3 classification for similar compounds ).
- Storage : Store in a cool, dry environment (<25°C) under inert gas (N₂/Ar) to prevent degradation.
- Waste Disposal : Follow EPA guidelines for sulfonamide derivatives, including neutralization with dilute acetic acid before aqueous disposal .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic structure and reactivity of this compound?
Methodological Answer:
- Computational Setup : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to model electron density and frontier molecular orbitals (HOMO/LUMO).
- Validation : Compare computed vibrational spectra (IR) with experimental data to refine exchange-correlation terms, as demonstrated by Lee et al. (1988) for correlation-energy accuracy .
- Applications : Predict regioselectivity in electrophilic substitution reactions by analyzing Fukui indices .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SHELX suite ) with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL.
- Analysis : Compare bond lengths (e.g., C–S in sulfonamide groups) with literature values (e.g., 1.76 Å in 2-Amino-5-methylpyridinium analogs ). Address disorder using PART commands in SHELXTL .
Q. What strategies address contradictory results in spectroscopic data for sulfonamide-containing pyridines?
Methodological Answer:
- Root Cause Analysis :
Q. How can mechanistic insights into sulfonamide functionalization be derived from kinetic studies?
Methodological Answer:
- Experimental Design :
Q. What advanced chromatographic techniques improve purity assessment of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
